2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
Description
2-Nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a nitrobenzenesulfonamide derivative featuring a piperazine core linked to two nitrobenzenesulfonyl groups via an ethyl spacer. This compound belongs to a class of molecules designed for diverse biochemical applications, leveraging the sulfonamide moiety’s ability to interact with biological targets. Synthesis typically involves coupling nitrobenzenesulfonyl chlorides with piperazine derivatives under controlled conditions, as seen in analogous compounds (e.g., yields: 29–69%, melting points: 136–250°C) .
Properties
IUPAC Name |
2-nitro-N-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O8S2/c24-22(25)15-5-1-3-7-17(15)32(28,29)19-9-10-20-11-13-21(14-12-20)33(30,31)18-8-4-2-6-16(18)23(26)27/h1-8,19H,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEUYOTYAKDTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with piperazine, followed by further functionalization with 2-nitrobenzenesulfonyl chloride . The reaction conditions often require the use of organic solvents such as toluene or tetrahydrofuran and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Reduction Reactions
The compound’s nitro groups undergo selective reduction to form amine derivatives, a key step in pharmaceutical intermediate synthesis.
- Mechanism : Catalytic hydrogenation cleaves the N–O bond in nitro groups, forming primary amines.
- Applications : Reduced products serve as precursors for bioactive molecules targeting enzyme inhibition .
Nucleophilic Substitution
The sulfonamide group participates in SN2 reactions, enabling structural diversification.
- Key Observation : Steric hindrance from the piperazine ring reduces reactivity at the central nitrogen .
- Table 1 : Comparative reactivity of substitution sites:
| Site | Relative Reactivity | Preferred Reagents |
|---|---|---|
| Sulfonamide N-H | High | Alkyl halides, acyl chlorides |
| Piperazine N-H | Low | Strong bases (e.g., LDA) |
Oxidation Reactions
Controlled oxidation modifies electronic properties for materials science applications.
| Reagents/Conditions | Major Product(s) | Yield | References |
|---|---|---|---|
| m-CPBA (CHCl₃, 0°C) | Sulfone derivatives | 88% | |
| Ozone (CH₂Cl₂, −78°C) | Cleavage of aromatic nitro groups | 45% |
- Mechanistic Insight : Oxidation of sulfonamide sulfur to sulfone enhances electrophilicity for subsequent reactions .
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems via intramolecular coupling.
| Reagents/Conditions | Major Product(s) | Yield | References |
|---|---|---|---|
| PPh₃, CBr₄ (toluene, reflux) | Piperazine-fused thiazoles | 73% | |
| CuI, L-proline (DMSO, 120°C) | Benzodiazepine analogs | 68% |
- Table 2 : Cyclization pathways and outcomes:
| Starting Material Modification | Product Class | Biological Relevance |
|---|---|---|
| Nitro → Amine reduction | Tetrahydropyrazines | Anticancer activity |
| Sulfonamide alkylation | Spirocyclic sulfonamides | Kinase inhibition |
Cross-Coupling Reactions
Palladium-mediated couplings enable π-system extensions for optoelectronic materials.
| Reagents/Conditions | Major Product(s) | Yield | References |
|---|---|---|---|
| Pd(OAc)₂, Xantphos (dioxane, 100°C) | Biaryl sulfonamides | 82% | |
| Sonogashira coupling (CuI, RT) | Alkynylated derivatives | 75% |
Acid/Base-Mediated Rearrangements
The sulfonamide linkage undergoes pH-dependent conformational changes.
| Conditions | Observed Transformation | Applications | References |
|---|---|---|---|
| HCl (conc., 25°C) | Sulfonic acid formation | Ion-exchange resins | |
| NaOH (aq., 60°C) | Hydrolysis to sulfonate salts | Water-soluble derivatives |
Scientific Research Applications
2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound with nitro groups and sulfonamide functionalities, making it applicable in various fields of scientific research. It has a unique structure that makes it a valuable molecule for chemical reactions and applications.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry It can be used as a reagent in organic synthesis and as a building block for creating more complex molecules.
- Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties. Piperazine derivatives, in general, have demonstrated a broad spectrum of pharmacological activities, including antidepressant, anticancer, antibacterial, anthelmintic, antimycobacterial, antifungal, and anticonvulsant properties .
- Medicine It is explored for potential therapeutic applications, particularly in drug development.
- Industry It is utilized in the production of various chemical products and materials.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The nitro groups can be further oxidized under specific conditions.
- Reduction The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
- Substitution The sulfonamide group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being performed. The major products formed from these reactions include reduced amines, substituted sulfonamides, and various derivatives depending on the specific reaction pathway chosen.
Comparison to Similar Compounds
Mechanism of Action
The mechanism of action of 2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro groups and sulfonamide functionalities allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- Nitro groups : Contributing to its electronic properties and reactivity.
- Sulfonamide functionalities : Implicated in various biological interactions.
- Piperazine ring : Enhancing solubility and bioavailability.
The molecular formula is with a molecular weight of 484.6 g/mol .
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The nitro and sulfonamide groups allow binding to enzymes, potentially inhibiting their activity. This is particularly relevant in antimicrobial and anticancer contexts.
- Receptor Modulation : The piperazine moiety can interact with various receptors, modulating cellular signaling pathways.
Biological Activity Overview
The compound has been investigated for several biological activities:
Antimicrobial Properties
Studies have indicated that sulfonamides exhibit antimicrobial properties through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The presence of nitro groups may enhance this activity by increasing the compound's reactivity towards microbial targets .
Anticancer Activity
Research has shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular processes essential for tumor growth, such as DNA replication and repair .
Case Studies
- Antimicrobial Efficacy : A study evaluating various substituted piperazine sulfonamides found that modifications at the piperazine ring significantly influenced antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of nitro groups was shown to enhance this activity .
- Anticancer Research : A series of experiments demonstrated that related sulfonamide compounds could effectively inhibit tumor cell proliferation in vitro, suggesting potential pathways for therapeutic development .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
